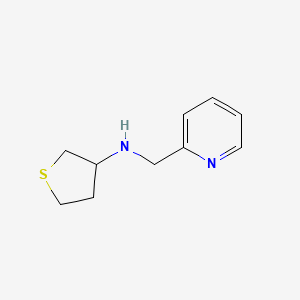

N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine

Description

N-(Pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine is a bidentate ligand featuring a pyridin-2-ylmethyl group and a tetrahydrothien-3-yl substituent. This compound is primarily utilized in coordination chemistry, particularly in synthesizing copper(II) complexes for catalytic applications, such as the polymerization of racemic lactide .

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)thiolan-3-amine |

InChI |

InChI=1S/C10H14N2S/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10/h1-3,5,10,12H,4,6-8H2 |

InChI Key |

JHNRUBIBMYVSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Principle : Reductive amination is a widely used method for preparing N-substituted amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.

- Step 1 : Preparation of 2-pyridinecarboxaldehyde (pyridin-2-ylmethyl aldehyde).

- Step 2 : Reaction of pyridin-2-ylmethyl aldehyde with tetrahydrothien-3-ylamine under reductive amination conditions.

- Step 3 : Reduction of the formed imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) in a suitable solvent (e.g., dichloromethane or methanol).

This method allows selective monoalkylation at the nitrogen atom, yielding the desired tertiary amine.

Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Pyridin-2-ylmethyl aldehyde | Room temperature, 12-24 h | 70-85 |

| Tetrahydrothien-3-ylamine | Molar equivalent to aldehyde | |

| NaBH(OAc)3 or NaBH3CN | Mild reducing agent | |

| Solvent: DCM or MeOH | Ambient to slight heating (RT-40°C) |

Nucleophilic Substitution Using Halomethyl Pyridine Derivatives

Principle : Alkylation of tetrahydrothien-3-ylamine with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine via nucleophilic substitution.

- Step 1 : Preparation or procurement of 2-(halomethyl)pyridine (chloride or bromide).

- Step 2 : Reaction of tetrahydrothien-3-ylamine with 2-(halomethyl)pyridine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

- Step 3 : Stirring in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperature (50-80°C) for several hours.

This method directly forms the N-(pyridin-2-ylmethyl) linkage.

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Tetrahydrothien-3-ylamine | 1.0 equiv | 60-80 |

| 2-(Chloromethyl)pyridine | 1.1-1.2 equiv | |

| Base (K2CO3 or NaH) | Slight excess | |

| Solvent: DMF or Acetonitrile | 50-80°C, 6-24 h |

Experimental Data and Characterization

Analytical Data Summary

| Parameter | Typical Value / Observation |

|---|---|

| Molecular Formula | C11H16N2S |

| Molecular Weight | Approx. 204.32 g/mol |

| Melting Point | Reported range: 60-70°C (depends on purity) |

| NMR Spectroscopy | Characteristic signals for pyridine and tetrahydrothiophene rings |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 204 (M+H)+ |

Purification Techniques

- Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).

- Recrystallization from suitable solvents such as ethanol or ethyl acetate.

Comparative Table of Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages | Typical Yields (%) |

|---|---|---|---|---|---|

| Reductive Amination | Pyridin-2-ylmethyl aldehyde + tetrahydrothien-3-ylamine | NaBH(OAc)3 or NaBH3CN, RT, MeOH/DCM | High selectivity, mild conditions | Requires aldehyde synthesis | 70-85 |

| Nucleophilic Substitution | 2-(Halomethyl)pyridine + tetrahydrothien-3-ylamine | K2CO3 or NaH, DMF/Acetonitrile, 50-80°C | Direct, simple reagents | Possible side reactions, longer reaction time | 60-80 |

| Cross-Coupling (Hypothetical) | Halogenated tetrahydrothienyl + pyridin-2-ylmethyl amine | Pd-catalyst, base, inert atmosphere | Potential for diverse substitutions | Requires expensive catalysts, optimization needed | Not reported |

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)thiolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the thiolane ring can be functionalized.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Functionalized pyridine or thiolane derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)thiolan-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Methapyrilene (N-(α-Pyridyl)-N-(1,3-thenyl)-N',N'-dimethylethylene-diamine)

- Molecular Formula : C₁₄H₁₉N₃S

- Key Features: Combines a pyridyl group, an unsaturated thenyl (thiophene-derived) moiety, and a dimethylaminoethyl chain.

- Applications : Historically used as an antihistamine, contrasting sharply with the target compound’s industrial catalytic role.

- Structural Differences: The thenyl group in Methapyrilene is unsaturated, whereas the target compound’s tetrahydrothienyl is saturated, enhancing steric bulk and redox stability. Methapyrilene’s tertiary amine (dimethylaminoethyl) vs. the target’s secondary amine, affecting metal coordination modes and biological activity .

N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine Trihydrochloride

- Molecular Formula : C₁₅H₁₉N₃·3HCl

- Key Features : Contains dual pyridyl groups and a tertiary amine.

- Structural Differences :

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Key Features : A phthalimide derivative with a chloro substituent and phenyl group.

- Applications: Monomer for polyimide synthesis, emphasizing high purity requirements.

- Structural Differences :

Comparative Data Table

Research Findings and Key Contrasts

- Coordination Chemistry: The target compound’s tetrahydrothienyl group stabilizes Cu(II) complexes via sulfur-metal interactions, enabling efficient lactide polymerization. In contrast, Methapyrilene’s thenyl group lacks such coordination utility due to its unsaturated structure . Steric Effects: The saturated tetrahydrothienyl group in the target compound imposes greater steric hindrance than Methapyrilene’s planar thenyl group, influencing metal complex geometry (mononuclear vs. dinuclear) .

Thermal and Chemical Stability :

- The saturated sulfur ring in the target compound enhances thermal stability, making it suitable for high-temperature polymerization processes. Methapyrilene, designed for biological use, prioritizes solubility over thermal robustness .

Biological Activity

N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNS

- Molecular Weight : 194.3 g/mol

- Structure : The compound features a pyridine moiety linked to a tetrahydrothienylamine, which is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, including:

- Potassium Ion Channels : The compound has been shown to modulate potassium ion flux through voltage-dependent potassium channels, which is crucial for maintaining neuronal excitability and could have implications in treating neurological disorders such as epilepsy and Parkinson's disease .

- Protein Kinase Inhibition : It has potential as a protein kinase modulator, particularly targeting kinases involved in cancer pathways. This is relevant given the role of dysregulated kinase activity in various malignancies .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds structurally related to this compound:

- In Vitro Studies : Compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells. For example, derivatives containing thiazole or pyridine moieties have shown IC values in the low micromolar range against these cell lines .

- Mechanistic Insights : The anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival, particularly those mediated by protein kinases .

Neuroprotective Effects

The modulation of potassium channels suggests that this compound could serve as a neuroprotective agent:

- Potential Applications : It may be beneficial in treating conditions like migraine, anxiety disorders, and neurodegenerative diseases by stabilizing neuronal excitability and preventing excessive neuronal firing .

Table 1: Summary of Biological Activities

Q & A

Q. Methodological Considerations :

- Solvent Selection : Polar aprotic solvents enhance nucleophilicity of the amine.

- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) improve reaction kinetics .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity.

How is this compound characterized using spectroscopic and analytical techniques?

Basic Research Question

Characterization involves a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, tetrahydrothienyl protons at δ 2.5–3.5 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₅N₂S: 223.09).

- Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .

How can crystallographic data contradictions be resolved during structural refinement of this compound?

Advanced Research Question

X-ray crystallography refinement using programs like SHELXL is critical:

- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to manage thermal motion in flexible tetrahydrothienyl groups.

- Twinned Data : Use the TWIN command in SHELXL to refine against twinned datasets.

- Validation Tools : Employ PLATON or Mercury to check for missed symmetry (e.g., pseudo-merohedral twinning) .

Q. Example Workflow :

Index and integrate data with SAINT .

Solve structure using SHELXT .

Refine with SHELXL , applying Hirshfeld rigid-bond restraints for anisotropic displacement parameters.

What computational methods predict the reactivity of this compound in coordination chemistry?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA ) model ligand-metal interactions:

- Geometry Optimization : Compare computed bond lengths/angles with crystallographic data (e.g., Pd-N bond distances in palladium complexes).

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior.

- Natural Bond Orbital (NBO) Analysis : Quantify donor-acceptor interactions between pyridyl nitrogen and metal centers .

How are substitution reaction kinetics analyzed for derivatives of this compound with bio-relevant nucleophiles?

Advanced Research Question

Kinetic studies involve:

- Stopped-Flow Techniques : Monitor reactions with thiourea nucleophiles (e.g., N,N’-dimethylthiourea) under pseudo-first-order conditions.

- Rate Constants : Determine kobs via UV-Vis spectroscopy (e.g., absorbance changes at λ = 320 nm for Pd(II) complexes).

- Mechanistic Insights : Use Eyring plots to distinguish associative (ΔS‡ < 0) vs. dissociative (ΔS‡ > 0) pathways .

What safety protocols are critical during synthesis and handling of this compound?

Basic Research Question

Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., dichloromethane).

- Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acid spills) .

How do steric and electronic effects of the tetrahydrothienyl group influence the compound’s coordination behavior?

Advanced Research Question

Comparative studies with analogs (e.g., N-(pyridin-2-ylmethyl)-N-cyclohexylamine) reveal:

- Steric Effects : Bulky tetrahydrothienyl groups reduce ligand lability in octahedral complexes.

- Electronic Effects : Sulfur in the tetrahydrothienyl ring enhances π-backbonding in transition-metal complexes (e.g., Ru or Pd).

- Crystallographic Evidence : Bond angle distortions (e.g., M-N-C angles > 120°) indicate steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.